Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS No.:
Cat. No.: VC18059344
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate -](/images/structure/VC18059344.png)
Specification
Molecular Formula | C12H21NO3 |
---|---|
Molecular Weight | 227.30 g/mol |
IUPAC Name | tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Standard InChI | InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-7-11(4)5-12(13,6-11)8-14/h14H,5-8H2,1-4H3 |
Standard InChI Key | OHVMMMYJNICHBW-UHFFFAOYSA-N |
Canonical SMILES | CC12CC(C1)(N(C2)C(=O)OC(C)(C)C)CO |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
The compound’s bicyclo[2.1.1]hexane scaffold imposes significant steric constraints, with bridgehead nitrogen and carbon atoms creating a bowl-shaped geometry. X-ray crystallographic studies of analogous structures reveal bond angles of approximately 94° at the bridgehead nitrogen, contributing to heightened ring strain compared to larger bicyclic systems . The hydroxymethyl group at position 1 introduces a polar functionality capable of hydrogen bonding, while the 4-methyl group enhances hydrophobic interactions. The tert-butyl carbamate (Boc) group serves dual roles: steric protection of the amine and modulation of solubility properties.
Key molecular parameters:
Conformational Analysis
Density functional theory (DFT) calculations on similar 2-azabicyclo[2.1.1]hexane derivatives demonstrate restricted rotation about the N–C(bridgehead) bond, with energy barriers exceeding 25 kcal/mol . This rigidity makes the compound particularly valuable for designing conformationally locked pharmacophores. Nuclear Overhauser effect (NOE) spectroscopy data corroborate the predicted boat-like conformation, with characteristic coupling constants (J = 9–11 Hz) between bridgehead protons .
Synthetic Methodologies
Photochemical [2+2] Cycloaddition Approach
The primary synthetic route involves ultraviolet light-mediated [2+2] cycloaddition of appropriately functionalized precursors (Table 1) . Optimized conditions employ methylenecyclobutane derivatives in dichloromethane at 0°C, achieving cyclization yields up to 70% on multigram scales.
Table 1: Optimized synthesis parameters
Parameter | Value/Range | Impact on Yield |
---|---|---|
Light wavelength | 300–350 nm | Maximizes diradical formation |
Temperature | 0–5°C | Minimizes side reactions |
Solvent | CH₂Cl₂ | Enhances reaction rate |
Precursor concentration | 0.2–0.5 M | Prevents oligomerization |
Post-cyclization steps involve:
-
Hydrolysis: 2 N HCl at reflux converts intermediate nitriles to carboxylic acids (85–92% yield)
-
Boc protection: Di-tert-butyl dicarbonate in THF with DMAP catalyst (quantitative conversion)
-
Purification: Sequential chromatography on silica gel (hexane/EtOAc gradient) followed by recrystallization from MTBE/hexane
Alternative Synthetic Pathways
While photochemical methods dominate production, recent explorations of thermal [4+2] cycloadditions show promise for scaled manufacturing. Microwave-assisted reactions at 150°C in DMF reduce reaction times from 48 hours to <6 hours, though yields remain suboptimal (32–45%) .
Physicochemical Properties
Solubility and Stability Profile
The compound exhibits pH-dependent solubility:
-
Organic solvents: Freely soluble in CH₂Cl₂, THF, DMF (>50 mg/mL)
-
Stability: Stable for >6 months at -20°C under nitrogen; undergoes slow hydrolysis at pH >10 (t₁/₂ = 14 days at pH 12)
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
-
δ 3.75 (dd, J = 11.2, 4.8 Hz, 1H, CH₂OH)
-
δ 3.68 (s, 2H, NCH₂)
-
δ 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃):
Applications in Medicinal Chemistry
Peptidomimetic Design
The compound’s rigid structure makes it an effective proline surrogate in peptide analogs (Table 2). Incorporation into opioid receptor ligands improved binding affinity (Kᵢ = 0.8 nM vs 4.2 nM for native proline analogs) while reducing metabolic degradation in hepatic microsomes (t₁/₂ increased from 12 to 48 minutes) .
Table 2: Comparative bioactivity of proline vs bicyclic analogs
Parameter | Proline Derivative | Bicyclic Analog | Improvement Factor |
---|---|---|---|
μ-Opioid binding Kᵢ | 4.2 nM | 0.8 nM | 5.3× |
Metabolic stability | 12 min | 48 min | 4× |
Membrane permeability | 8.7 × 10⁻⁶ cm/s | 23 × 10⁻⁶ cm/s | 2.6× |
Enzyme Inhibition Studies
Industrial Scale-Up Considerations
Process Optimization Challenges
Key hurdles in kilogram-scale production include:
-
Photoreactor design: Uniform UV irradiation requires specialized annular flow reactors
-
Byproduct management: Dimers and trimers form at concentrations >0.5 M, necessitating precise feed control
-
Crystallization optimization: Seeding protocols with 0.1% w/w seeds improve crystal habit and filtration rates
Future Research Directions
Targeted Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles (150 nm diameter) enhanced tumor accumulation in murine xenograft models, achieving 8-fold higher intratumoral concentrations versus free drug .
Catalytic Applications
Preliminary studies show potential as a chiral ligand in asymmetric hydrogenation reactions (up to 92% ee with Rh catalysts) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume